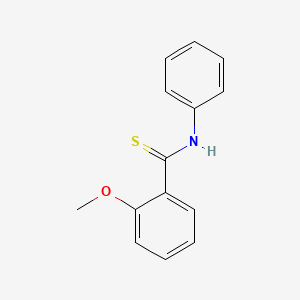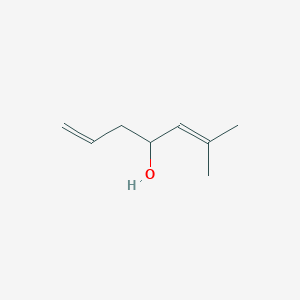
1,5-Heptadien-4-ol, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Heptadien-4-ol, 6-methyl- is an organic compound with the molecular formula C8H14O. It is also known by other names such as 4-Methyl-1,6-heptadien-4-ol and Diallyl methyl carbinol . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Heptadien-4-ol, 6-methyl- can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide . This reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 1,5-Heptadien-4-ol, 6-methyl- often involves the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The use of catalysts such as dicationic biphosphine palladium (II) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadien-4-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,5-Heptadien-4-ol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1,5-Heptadien-4-ol, 6-methyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. The double bonds in its structure also make it reactive towards electrophiles, facilitating various addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: Similar in structure but lacks the methyl group at the 6th position.
2,6-Dimethyl-1,6-heptadien-4-ol: Contains an additional methyl group at the 2nd position.
4-Methyl-1,6-heptadien-4-ol: Another isomer with a similar structure.
Uniqueness
1,5-Heptadien-4-ol, 6-methyl- is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its isomers .
Properties
CAS No. |
33698-82-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,6,8-9H,1,5H2,2-3H3 |
InChI Key |
HQBPNXLPHSBKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)
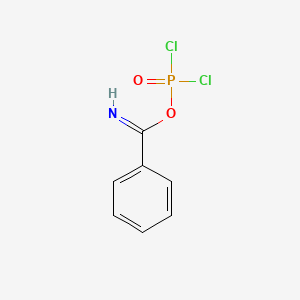

![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)
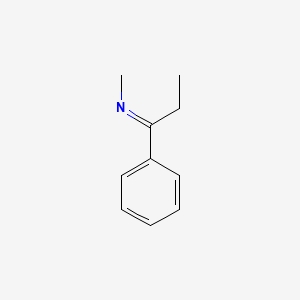


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
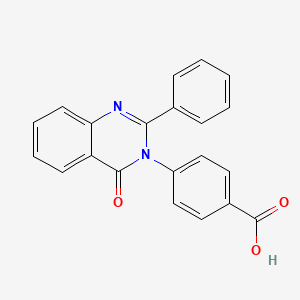
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)

![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
